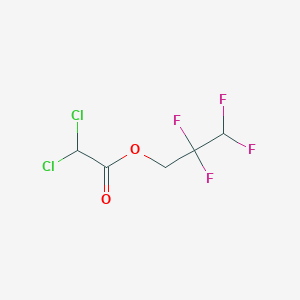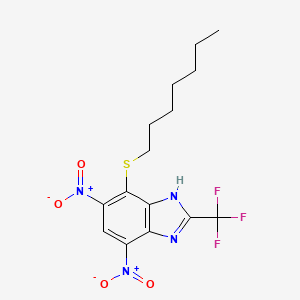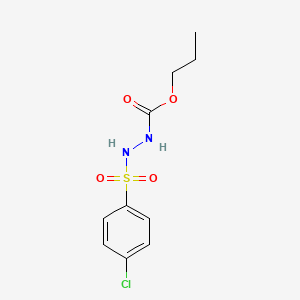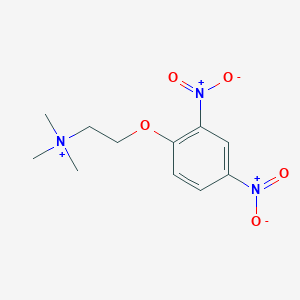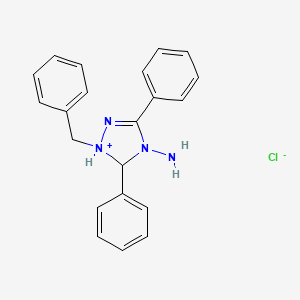![molecular formula C24H15N5O B14604388 N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-88-4](/img/structure/B14604388.png)
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method starts with the preparation of 4-(tricyanoethenyl)aniline, which is then reacted with 3-aminobenzamide under specific conditions to form the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylbenzamide: Lacks the tricyanoethenyl group, resulting in different electronic properties.
4-(Tricyanoethenyl)aniline: Contains the tricyanoethenyl group but lacks the benzamide moiety.
Benzamide: The simplest amide derivative of benzoic acid, lacking the additional aromatic and nitrile groups.
Uniqueness
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its combination of multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique electronic characteristics.
Eigenschaften
CAS-Nummer |
60701-88-4 |
|---|---|
Molekularformel |
C24H15N5O |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[3-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide |
InChI |
InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-9-11-20(12-10-17)28-21-7-4-8-22(13-21)29-24(30)18-5-2-1-3-6-18/h1-13,28H,(H,29,30) |
InChI-Schlüssel |
XZPCLIRRCRYIJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


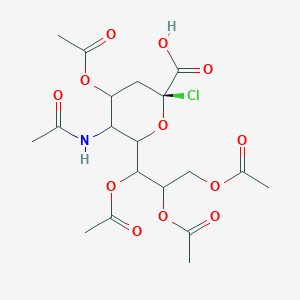

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
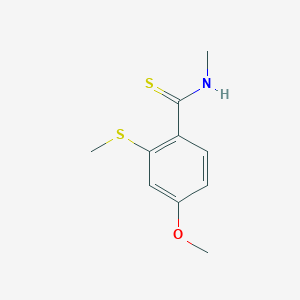
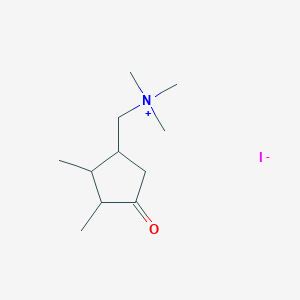
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
